3-[(2-fluorophenyl)amino]-6,6-dimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
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Overview
Description
3-[(2-FLUOROPHENYL)AMINO]-6,6-DIMETHYL-1-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-[(2-FLUOROPHENYL)AMINO]-6,6-DIMETHYL-1-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine and a suitable diketone.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Functionalization of the Indazole Core: The final step involves the functionalization of the indazole core to introduce the dimethyl and phenyl groups.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions .
Chemical Reactions Analysis
3-[(2-FLUOROPHENYL)AMINO]-6,6-DIMETHYL-1-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[(2-FLUOROPHENYL)AMINO]-6,6-DIMETHYL-1-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 3-[(2-FLUOROPHENYL)AMINO]-6,6-DIMETHYL-1-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
3-[(2-FLUOROPHENYL)AMINO]-6,6-DIMETHYL-1-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE can be compared with other indazole derivatives, such as:
Indole Derivatives: These compounds share a similar core structure but differ in their functional groups and biological activities.
Quinoline Derivatives: Quinoline derivatives have a different core structure but exhibit similar biological activities, such as antiviral and anticancer properties
The uniqueness of 3-[(2-FLUOROPHENYL)AMINO]-6,6-DIMETHYL-1-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE lies in its specific functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H20FN3O |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-(2-fluoroanilino)-6,6-dimethyl-1-phenyl-5,7-dihydroindazol-4-one |
InChI |
InChI=1S/C21H20FN3O/c1-21(2)12-17-19(18(26)13-21)20(23-16-11-7-6-10-15(16)22)24-25(17)14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,23,24) |
InChI Key |
SPCLZTWGXKPMBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=NN2C3=CC=CC=C3)NC4=CC=CC=C4F)C |
Origin of Product |
United States |
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